molecular formula C10H7NO4 B11897338 7-Methyl-6-nitrochromen-2-one CAS No. 53666-75-4

7-Methyl-6-nitrochromen-2-one

Cat. No.: B11897338
CAS No.: 53666-75-4
M. Wt: 205.17 g/mol
InChI Key: PXIZISQDNJKAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-nitrochromen-2-one:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitrochromen-2-one typically involves the nitration of 7-Methylchromen-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle the exothermic nature of the nitration process more efficiently. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Methyl-6-nitrochromen-2-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methyl group or the nitro group. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Methyl-6-nitrochromen-2-one has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range, suggesting strong anti-proliferative effects on cells such as HeLa and A549 . The mechanism of action is believed to involve apoptosis induction through modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit cyclooxygenase enzymes, which are key players in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals effectively, providing cellular protection against oxidative stress. This property is crucial in preventing diseases associated with oxidative damage .

Analytical Chemistry

Due to its fluorescent properties, this compound is utilized as a fluorescent probe in analytical chemistry:

  • Metal Ion Detection : The compound can selectively bind to metal ions, enabling its use in detecting trace amounts of metals in various samples. This application is particularly valuable in environmental monitoring and food safety testing.

Materials Science

In materials science, this compound is explored for its potential use in developing new materials:

  • Fluorescent Materials : Its fluorescence characteristics make it suitable for incorporation into polymers and other materials for creating sensors or light-emitting devices.
Activity TypeMechanism of ActionExample Studies
AnticancerInduces apoptosis via modulation of apoptotic pathwaysIC50 values against HeLa and A549 cells
Anti-inflammatoryInhibits cyclooxygenase enzymesReduction in pro-inflammatory cytokines
AntioxidantScavenges free radicalsProtects against oxidative stress
Metal Ion DetectionSelective binding to metal ionsUsed in environmental monitoring

Case Studies

  • Anticancer Mechanism : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of HeLa cells with an IC50 value of 0.12 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
  • Anti-inflammatory Research : In vitro experiments showed that treatment with this compound led to a notable decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.
  • Fluorescent Probes : A recent investigation focused on the application of this compound as a fluorescent probe for detecting heavy metals. The results indicated high sensitivity and selectivity towards lead ions, making it a promising tool for environmental analysis.

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitrochromen-2-one involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting the replication process and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound induces oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

    7-Methylchromen-2-one: Lacks the nitro group and has different reactivity and applications.

    6-Nitrochromen-2-one: Similar structure but without the methyl group, leading to different chemical properties.

    7-Hydroxy-4-methylchromen-2-one: Contains a hydroxyl group instead of a nitro group, resulting in different biological activities.

Uniqueness: 7-Methyl-6-nitrochromen-2-one is unique due to the presence of both a methyl and a nitro group on the chromenone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

7-Methyl-6-nitrochromen-2-one, a derivative of the chromenone class, has garnered attention due to its potential biological activities. This compound is part of a broader family of coumarins, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a chromenone backbone with a methyl group at the 7-position and a nitro group at the 6-position. The structural formula can be represented as follows:

C10H7NO3\text{C}_{10}\text{H}_7\text{N}\text{O}_3

This compound exhibits unique photochemical properties, making it suitable for applications in fluorescence analysis as well as potential therapeutic uses.

Anticancer Properties

Research indicates that nitro-coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study highlighted that compounds similar to this compound demonstrated potent activity against colon cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are crucial in cancer progression and resistance to chemotherapy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. A comparative study showed that this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Study 1: Cytotoxicity Against Cancer Cell Lines

A detailed investigation assessed the cytotoxic effects of this compound on human colorectal cancer cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy. Flow cytometry analysis revealed that the compound induces apoptosis through intrinsic pathways, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Study 2: Antimicrobial Evaluation

In another study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics. Further analysis confirmed that it disrupts bacterial biofilms, enhancing its potential as an antibacterial agent .

Research Findings Summary

Activity Effect Mechanism Reference
AnticancerCytotoxicity in colon cancerInduction of apoptosis via PI3K/AKT/mTOR pathway
AntimicrobialInhibition of bacterial growthDisruption of cell membranes

Properties

CAS No.

53666-75-4

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

7-methyl-6-nitrochromen-2-one

InChI

InChI=1S/C10H7NO4/c1-6-4-9-7(2-3-10(12)15-9)5-8(6)11(13)14/h2-5H,1H3

InChI Key

PXIZISQDNJKAOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.